
Fmoc-N-amido-PEG24-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-amido-PEG24-acid: is a compound that consists of a polyethylene glycol (PEG) spacer arm with a terminal carboxylic acid and an Fmoc-protected amine. This compound is primarily used in peptide synthesis to introduce a hydrophilic, non-immunogenic spacer into peptides, enhancing their solubility and stability .
Mecanismo De Acción
Target of Action
Fmoc-N-amido-PEG24-acid is primarily used as a linker in peptide synthesis . Its primary targets are the amino groups in peptides or proteins . The compound is used to introduce a hydrophilic, non-immunogenic spacer into a peptide .
Mode of Action
The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Instead, it is used as a tool in peptide synthesis to control the spacing and hydrophilicity of peptides . This can indirectly influence the biochemical pathways that the synthesized peptides are involved in.
Pharmacokinetics
The hydrophilic peg spacer is known to increase the solubility of the resulting compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a stable amide bond with primary amine groups . This allows the introduction of a hydrophilic, non-immunogenic spacer into a peptide , which can enhance the peptide’s solubility and potentially its biological activity.
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the reaction of the terminal carboxylic acid with primary amine groups requires the presence of activators . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of other chemicals in the environment.
Análisis Bioquímico
Biochemical Properties
Fmoc-N-amido-PEG24-acid plays a significant role in biochemical reactions. It is used to introduce a hydrophilic, non-immunogenic spacer into a peptide . The Fmoc group can be removed under basic conditions to expose the terminal amine, which can then be used for further conjugations
Molecular Mechanism
The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The Fmoc group can be deprotected under basic conditions using piperidine, exposing the terminal amine for further conjugation .
Industrial Production Methods: Industrial production of Fmoc-N-amido-PEG24-acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product to achieve high purity levels, often exceeding 97% .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the terminal amine
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.
Major Products:
Deprotection: Free amine.
Amide Bond Formation: Stable amide bonds with primary amines.
Aplicaciones Científicas De Investigación
Fmoc-N-amido-PEG24-acid is a chemical compound utilized in peptide synthesis and bioconjugation . It consists of a polyethylene glycol (PEG) spacer, an Fmoc-protected amine, and a carboxylic acid group . The applications of this compound are diverse, owing to its unique structural properties.
Scientific Research Applications
Peptide Synthesis
this compound is used in peptide synthesis to introduce a PEG spacer into a peptide chain . The compound can be added to the N-terminus of a growing peptide chain or to a primary-amine-functionalized side chain of an amino acid such as lysine . The Fmoc protecting group can be removed with piperidine in N,N-dimethylformamide (DMF) .
Bioconjugation
this compound is a non-cleavable linker for bioconjugation that contains a COOH/Carboxylic Acid group . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
PEGylation
this compound can be used to modify proteins and peptides to enhance their water solubility, reduce immunogenicity, and prolong their circulation time in vivo . Site-specific conjugation of monodispersed DOTA was achieved using FMOC-NH-PEGn-COOH (where n= 12, 24, 24, and 48) .
Non-Viral Gene Delivery Vectors
this compound can be used in gene delivery, which involves transferring genetic material into cells to alter specific cellular function or structure at a molecular level .
Case Studies
Reducing Kidney Uptake and Increasing Tumor Uptake
A study utilized Fmoc-NH-PEGn-COOH (where n=12, 24, and 48) to synthesize monodispersed PEGs of different sizes with DOTA at the "amino-" terminus and Cysteine at the "carboxy-" terminus . In a mouse xenograft model, conjugates exhibited a monotonic decrease in kidney uptake and an increase in tumor uptake with increasing PEG size. The conjugate with n=48 gave the least kidney uptake (15 %ID/g at 4-72h) and the highest tumor uptake (80 %ID/g at 24-72h) .
PET Imaging
PET imaging of 64Cu-labeled DOTA-PEG48-AVP04-50 demonstrated modest tumor uptake by 4h and very high tumor uptake at 21h and 44h with very low backgrounds at the later time. The measured tumor uptake for the PEG48 conjugate was 37.9 %ID/g at 44 h with a tumor to blood ratio of 8 and a tumor to liver ratio of 4 .
Comparación Con Compuestos Similares
Fmoc-N-amido-PEG2-acid: Contains a shorter PEG spacer, providing less hydrophilicity and flexibility compared to Fmoc-N-amido-PEG24-acid.
Fmoc-N-amido-PEG12-acid: Contains a medium-length PEG spacer, offering intermediate properties between Fmoc-N-amido-PEG2-acid and this compound.
Uniqueness: this compound is unique due to its long PEG spacer, which provides significant hydrophilicity and flexibility, making it ideal for applications requiring enhanced solubility and stability .
Actividad Biológica
Fmoc-N-amido-PEG24-acid is a specialized compound utilized in bioconjugation and peptide synthesis, particularly known for its role in enhancing the solubility and biological activity of peptides. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its long polyethylene glycol (PEG) chain, which consists of 24 ethylene glycol units. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group at one end and a carboxylic acid group at the other. Its molecular formula is C66H113NO28 with a molecular weight of approximately 1368.6 g/mol .
Key Properties:
- Molecular Weight: 1368.6 g/mol
- Purity: > 95%
- Solubility: Amphiphilic, soluble in both water and organic solvents .
The PEGylation process involves the attachment of the PEG chain to peptides or proteins, which can significantly alter their pharmacokinetics and pharmacodynamics. The long PEG chain enhances solubility, reduces immunogenicity, and prolongs circulation time in biological systems. This modification can also improve the stability of therapeutic agents against proteolytic degradation .
1. Cellular Uptake and Gene Delivery
Studies have demonstrated that this compound enhances the cellular uptake of polyplexes used for gene delivery. For instance, histidine-rich stabilized polyplexes incorporating this compound showed significantly improved gene transfer efficacy compared to non-targeted controls. The incorporation of histidine facilitated endosomal escape, leading to enhanced gene expression .
Polyplex Type | Cellular Uptake | Gene Expression |
---|---|---|
Histidine-Enriched | High | Significant |
Non-targeted | Low | Minimal |
2. In Vivo Studies
In a mouse xenograft model, conjugates formed with this compound exhibited notable differences in biodistribution. Increasing the length of the PEG chain correlated with decreased kidney uptake and increased tumor accumulation:
PEG Chain Length (n) | Kidney Uptake (%ID/g) | Tumor Uptake (%ID/g) |
---|---|---|
0 | 30 | 30 |
12 | 20 | 50 |
24 | 15 | 70 |
48 | 10 | 80 |
This data indicates that longer PEG chains can enhance tumor targeting while minimizing off-target effects in the kidneys .
3. Stability in Serum
The stability of this compound in serum has been confirmed through various studies, demonstrating its potential for use in therapeutic applications where prolonged circulation time is crucial .
Case Studies
- Gene Delivery Applications:
- Antibody-Drug Conjugates (ADCs):
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMZHGRFWXDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H113NO28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.